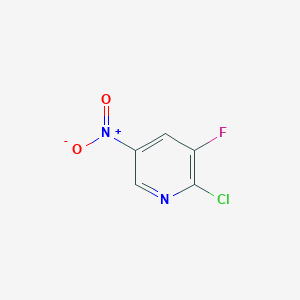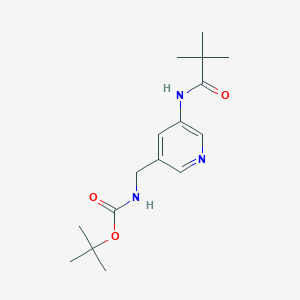
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate
Descripción general
Descripción
“tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C16H25N3O3 and it has a molecular weight of 307.39 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate” is represented by the empirical formula C16H25N3O3 . The InChI key for this compound is KEIVTOMJUMVZDI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate” is a solid compound . The SMILES string for this compound is CC © ©OC (=O)NCc1cncc (NC (=O)C © ©C)c1 .Aplicaciones Científicas De Investigación
1. Insecticide Metabolism Studies
The compound has been studied in its role as an insecticide, particularly in its metabolism in various species. In a study examining the oxidation of a similar compound, 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb), researchers found that this compound is metabolized through hydroxylation in various species including insects and mice (Douch & Smith, 1971). This research is significant for understanding the environmental and biological impacts of such compounds.
2. Synthesis and Chemical Reactions
The tert-butyl carbamates have been used in various chemical synthesis processes. For example, the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate was achieved through an asymmetric Mannich reaction, highlighting the compound's role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009). Another study involved the synthesis of important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester, indicating its utility in pharmaceutical synthesis (Geng Min, 2010).
3. Comparative Toxicity Studies
tert-Butyl carbamates have been compared for their toxicological effects, particularly in relation to other compounds. For instance, a study compared the cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes, highlighting the need for understanding the differential toxicity of these chemical variants (Nakagawa, Yaguchi, & Suzuki, 1994).
4. Drug Intermediates and Synthesis Optimization
The tert-butyl carbamate group has been utilized in the optimization of drug synthesis processes. The study of N-substituted pyrrolidin-3-ylmethanamine focused on creating efficient and environmentally friendly processes for synthesizing drug intermediates, demonstrating the compound's importance in the pharmaceutical industry (Geng Min, 2010).
5. Lithiation Studies
Lithiation of compounds containing tert-butyl carbamate groups has been studied, providing insight into the chemical behavior of these compounds under different conditions. For example, lithiation of N-(pyridin-3-ylmethyl)pivalamide with tert-butyllithium resulted in various substituted derivatives, underscoring the compound's reactivity and potential for creating diverse chemical products (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[[5-(2,2-dimethylpropanoylamino)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-15(2,3)13(20)19-12-7-11(8-17-10-12)9-18-14(21)22-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIVTOMJUMVZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=CC(=C1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)
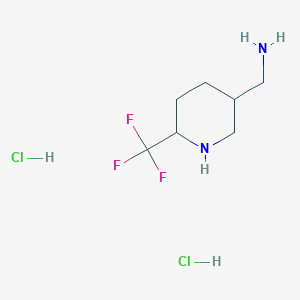
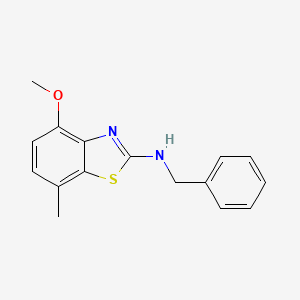
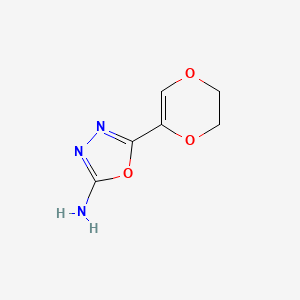
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)
![5-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1393270.png)
![6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid](/img/structure/B1393271.png)
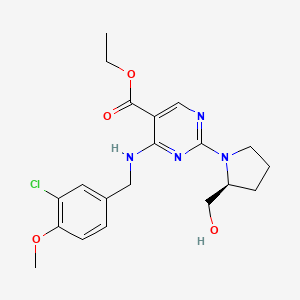
![{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393273.png)
